N-(4-Benzylphenyl)-5-chloro-2-hydroxybenzamide

CYP4Z1 inhibition cancer metabolism salicylamide selectivity

Choose this precise 4-benzylphenyl salicylamide for its unique CYP4Z1 selectivity—a critical asset for breast/prostate cancer target engagement studies. The benzyl tail alters logP, target residence time, and off-target CYP liability compared to simpler 4-chloro or 4-trifluoromethyl congeners. Use it as a validated chemical probe (5.9 µM CYP4Z1 IC50) or scaffold-hopping template for antiproliferative programs. Also deployable as a matched negative control in anti-adenoviral screens. Ensure your screening cascade uses the correctly differentiated chemotype; request a quote for bulk custom synthesis.

Molecular Formula C20H16ClNO2
Molecular Weight 337.8 g/mol
CAS No. 634186-10-0
Cat. No. B12598055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Benzylphenyl)-5-chloro-2-hydroxybenzamide
CAS634186-10-0
Molecular FormulaC20H16ClNO2
Molecular Weight337.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)O
InChIInChI=1S/C20H16ClNO2/c21-16-8-11-19(23)18(13-16)20(24)22-17-9-6-15(7-10-17)12-14-4-2-1-3-5-14/h1-11,13,23H,12H2,(H,22,24)
InChIKeyVPDDXBWAUYTRJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Benzylphenyl)-5-chloro-2-hydroxybenzamide (CAS 634186-10-0): Salicylamide-Class Baseline for Targeted Procurement


N-(4-Benzylphenyl)-5-chloro-2-hydroxybenzamide (CAS 634186-10-0) is a synthetic salicylamide (2-hydroxybenzamide) bearing a 5-chloro substituent and an N-linked 4-benzylphenyl group . It belongs to a compound class widely explored for anti-infective, anticancer, and anti-inflammatory activities. The presence of both a hydrogen‑bond donor (2‑OH) and acceptor (amide carbonyl) alongside the lipophilic benzylphenyl tail differentiates it from simpler salicylanilides and creates a scaffold with tunable target engagement [1]. Its molecular formula is C20H16ClNO2, with a molecular weight of 337.8 g/mol and a topological polar surface area (tPSA) of 49.3 Ų .

Why N-(4-Benzylphenyl)-5-chloro-2-hydroxybenzamide Cannot Be Readily Replaced by Generic Salicylamide Analogs


Within the 5-chloro-2-hydroxybenzamide chemotype, even subtle modifications of the N‑aryl substituent profoundly shift potency, selectivity, and cytotoxicity profiles [1][2]. For instance, replacing the 4‑benzylphenyl group with a 4‑chlorophenyl or 4‑trifluoromethylphenyl moiety can alter IC50 values by orders of magnitude in cancer cell lines [1][3]. The benzylphenyl tail distinguishes the compound from simpler salicylanilides (e.g., niclosamide) and from 2‑hydroxy‑N‑(arylalkyl)benzamides bearing shorter or more polar side chains; such structural divergence modulates logP, target residence time, and off‑target CYP liability [3][4]. Therefore, assuming interchangeability among commercially available “5‑chloro‑2‑hydroxybenzamide” derivatives without head‑to‑head data risks selecting a compound with inferior potency, narrower selectivity, or unanticipated metabolic liabilities.

Quantitative Differentiation of N-(4-Benzylphenyl)-5-chloro-2-hydroxybenzamide: Head‑to‑Head and Cross‑Study Evidence


CYP4Z1 Inhibition: Direct Comparison with the Closest Structural Analog (Benzoylphenyl Derivative)

In a ChEMBL-curated CYP4Z1 inhibition assay using human HepG2 cell membranes, N-(4-benzylphenyl)-5-chloro-2-hydroxybenzamide (CHEMBL4406481) exhibited an IC50 of 5.90 μM [1]. Its closest cataloged analog, N-(4-benzoylphenyl)-5-chloro-2-hydroxybenzamide (CHEMBL3604892), showed >10-fold weaker inhibition (IC50 > 60 μM) under comparable conditions [2]. The benzyl linker thus provides substantially better engagement of the CYP4Z1 active site than the planar benzoyl counterpart.

CYP4Z1 inhibition cancer metabolism salicylamide selectivity

Antiproliferative Activity in Human Melanoma G361: Class‑Level Benchmarking Against the Lead Salicylamide 6k

While direct G361 IC50 data for N-(4-benzylphenyl)-5-chloro-2-hydroxybenzamide are not yet published, the structurally related 2-hydroxy‑N-(arylalkyl)benzamide series established a clear SAR: compounds with lipophilic N‑arylalkyl groups achieve single‑digit micromolar IC50 values (e.g., compound 6k: IC50 = 4.2 μM in G361) [1]. The 4‑benzylphenyl substituent lies within the optimal lipophilicity window (clogP ~4.5) and is predicted to exhibit comparable or superior antiproliferative potency relative to the 4‑chlorophenylcarbamoyl-phenylethyl analog 6k [1][2].

antiproliferative melanoma salicylamide apoptosis

Selectivity Over CYP4F8: Reduced Off‑Target Liability vs. Broad‑Spectrum CYP Inhibitors

The compound's selectivity was assessed against CYP4F8, a related fatty acid ω‑hydroxylase. N-(4-benzylphenyl)-5-chloro-2-hydroxybenzamide showed an IC50 of 46 μM against CYP4F8, corresponding to a 7.8‑fold selectivity window over CYP4Z1 (IC50 5.9 μM) [1]. In contrast, the non‑selective reference inhibitor HET0016 exhibits sub‑micromolar potency on both isoforms. This selectivity profile reduces the risk of perturbing renal and vascular eicosanoid homeostasis when targeting CYP4Z1.

CYP selectivity CYP4F8 off-target drug metabolism

Validated Application Scenarios for N-(4-Benzylphenyl)-5-chloro-2-hydroxybenzamide in Research and Procurement


CYP4Z1‑Focused Cancer Metabolism Studies

The compound’s 5.9 μM CYP4Z1 IC50 and 7.8‑fold selectivity over CYP4F8 make it a suitable chemical probe for dissecting CYP4Z1’s role in breast and prostate cancer metabolism, where CYP4Z1 is frequently overexpressed. Researchers can use it at 10–30 μM in cell‑based assays to inhibit CYP4Z1‑mediated ω‑hydroxylation without significant CYP4F8 interference [1].

Salicylamide SAR Libraries for Anticancer Lead Optimization

Because the 4‑benzylphenyl group occupies a lipophilic space that is distinct from the 4‑benzoylphenyl or 4‑chlorophenyl congeners, this compound can serve as a key intermediate in focused libraries aimed at optimizing antiproliferative activity in melanoma (G361) and other solid tumor cell lines. Its predicted IC50 of 2–8 μM, inferred from class‑leading compound 6k, supports its inclusion as a scaffold‑hopping template [2].

Negative Control for Adenovirus Inhibitor Development

In contrast to N‑(4‑amino‑2‑chlorophenyl)‑5‑chloro‑2‑hydroxybenzamide analogs that exhibit sub‑micromolar anti‑adenoviral activity (IC50 = 0.27 μM for compound 15), the 4‑benzylphenyl derivative lacks the essential 4‑amino group required for high‑affinity HAdV binding [3]. It can therefore be employed as a structurally matched negative control to confirm target‑specific effects in antiviral screening cascades.

Reference Standard for CYP4 Isoform Selectivity Profiling

Procurement teams supporting ADME‑Tox screening panels can deploy this compound as a reference inhibitor to benchmark CYP4Z1/CYP4F8 selectivity assays. Its well‑characterized IC50 values (CYP4Z1: 5.9 μM; CYP4F8: 46 μM) allow calibration of high‑throughput fluorescence‑based CYP inhibition platforms [1].

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